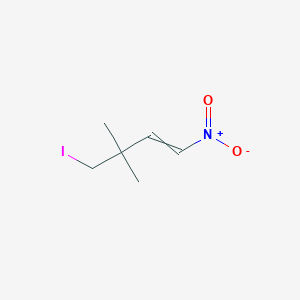

4-Iodo-3,3-dimethyl-1-nitrobut-1-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

827573-98-8 |

|---|---|

Molecular Formula |

C6H10INO2 |

Molecular Weight |

255.05 g/mol |

IUPAC Name |

4-iodo-3,3-dimethyl-1-nitrobut-1-ene |

InChI |

InChI=1S/C6H10INO2/c1-6(2,5-7)3-4-8(9)10/h3-4H,5H2,1-2H3 |

InChI Key |

QVFJFFWKYYPREX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CI)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Elucidation of 4 Iodo 3,3 Dimethyl 1 Nitrobut 1 Ene

Electrophilic Reactivity of the Vinylic Moiety

The carbon-carbon double bond in 4-iodo-3,3-dimethyl-1-nitrobut-1-ene is a region of high electron density, making it susceptible to attack by electrophiles. However, the presence of the strongly electron-withdrawing nitro group significantly deactivates the double bond towards electrophilic addition, a contrast to the typical reactivity of alkenes. masterorganicchemistry.com

The addition of hydrogen halides (HX) and halogens (X₂) to alkenes are classic examples of electrophilic addition reactions. chemistrysteps.com For this compound, these reactions would proceed through a step-wise mechanism involving a carbocation intermediate.

The general mechanism for the addition of HX is initiated by the attack of the π electrons of the double bond on the electrophilic hydrogen of the hydrogen halide. This results in the formation of a carbocation and a halide ion. The halide ion then acts as a nucleophile, attacking the carbocation to form the final product. The rate-determining step is the formation of the carbocation intermediate. libretexts.org

The kinetics of these additions are influenced by the stability of the carbocation intermediate and the nature of the electrophile. The reaction rates for hydrogen halides generally follow the order HI > HBr > HCl > HF, which corresponds to the increasing acidity of the hydrogen halides.

The addition of halogens (X₂) proceeds via a similar electrophilic attack, often forming a cyclic halonium ion intermediate rather than an open carbocation. This is particularly true for bromine and chlorine. The nucleophilic attack by the halide ion then occurs from the anti-face, leading to anti-addition products.

Due to the deactivating effect of the nitro group, the electrophilic addition to this compound is expected to be significantly slower than for simple alkenes.

The presence of both a nitro group and an iodo substituent on the vinylic system has a profound and somewhat opposing influence on its electrophilic reactivity. The nitro group is a potent electron-withdrawing group through both inductive and resonance effects, which significantly reduces the electron density of the double bond. masterorganicchemistry.com This deactivation makes the alkene less nucleophilic and therefore less reactive towards electrophiles.

Conversely, the iodine atom, while being electronegative and exerting an electron-withdrawing inductive effect, also possesses lone pairs of electrons that can be donated to the π-system through resonance. This resonance effect can partially counteract the deactivating inductive effect. In the context of electrophilic addition, the lone pairs on the iodine can also stabilize an adjacent carbocation through the formation of a bridged iodonium (B1229267) ion. Vinyl iodides are generally stable under nucleophilic conditions but can participate in electrophilic additions. wikipedia.org

The formation of a carbocation intermediate is a key step in the electrophilic addition of non-symmetrical reagents like HX to the double bond of this compound. The stability of the carbocation formed will dictate the regioselectivity of the addition, following Markovnikov's rule, where the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. Alkyl groups are electron-donating and stabilize carbocations. libretexts.orgquora.com

Given the structure of this compound, the initial protonation could lead to two possible carbocations. The stability of these carbocations is influenced by the substitution pattern and the electronic effects of the substituents.

A significant feature of reactions involving carbocation intermediates is their propensity to undergo rearrangements to form more stable carbocations. byjus.comwwnorton.com These rearrangements typically involve 1,2-hydride or 1,2-alkyl shifts. youtube.comlibretexts.orgwikipedia.org In the case of carbocations derived from this compound, the presence of a bulky tert-butyl group adjacent to a potential carbocation center could drive such rearrangements. For instance, a less stable carbocation might rearrange via a 1,2-methyl shift from the dimethyl-substituted carbon to form a more stable tertiary carbocation. Such rearrangements are common when a quaternary carbon is adjacent to a secondary or primary carbocation. masterorganicchemistry.com The driving force for these shifts is the formation of a more stable carbocationic species. khanacademy.org

Nucleophilic Reactivity and Conjugate Addition Pathways

The strong electron-withdrawing nature of the nitro group not only deactivates the double bond towards electrophilic attack but also activates it for nucleophilic attack, particularly through a conjugate addition mechanism.

Nitroalkenes are excellent Michael acceptors in conjugate addition reactions. wikipedia.org The electron-withdrawing nitro group polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This is a well-established and widely utilized reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgmasterorganicchemistry.com

The mechanism of the Michael addition involves the attack of a nucleophile on the β-carbon of the nitroalkene. This leads to the formation of a resonance-stabilized enolate intermediate, where the negative charge is delocalized onto the oxygen atoms of the nitro group. Subsequent protonation of this intermediate yields the final 1,4-addition product.

The general reactivity of this compound as a Michael acceptor is expected to be high due to the presence of the nitro group. However, the steric hindrance caused by the two methyl groups on the β-carbon may influence the rate of nucleophilic attack.

A wide range of carbon-based nucleophiles can participate in Michael additions to nitroalkenes. Among the most common are active methylene (B1212753) compounds, such as malonates, β-ketoesters, and nitroalkanes, which can be readily deprotonated to form stabilized carbanions. brandeis.edunih.govresearchgate.netencyclopedia.pubresearchgate.net

The addition of these nucleophiles to this compound would proceed via the general Michael addition mechanism. The reaction is typically carried out in the presence of a base, which generates the nucleophilic carbanion from the active methylene compound.

The steric bulk of the two methyl groups at the β-position of the nitroalkene in this compound is a significant factor to consider. While the electronic activation by the nitro group is strong, severe steric hindrance can impede the approach of the nucleophile, potentially requiring more forcing reaction conditions or the use of less bulky nucleophiles. Studies on β,β-disubstituted nitroalkenes have shown that such steric hindrance can significantly lower the reactivity, sometimes necessitating high pressure to achieve good yields. nih.gov

Below is a table summarizing the expected reactivity of this compound in various reaction types:

| Reaction Type | Reagent/Conditions | Expected Reactivity | Key Influencing Factors |

| Electrophilic Addition | HX (e.g., HBr, HCl) | Low | Strong deactivation by the nitro group. |

| X₂ (e.g., Br₂, Cl₂) | Low | Strong deactivation by the nitro group. | |

| Nucleophilic Conjugate Addition | Active Methylene Compounds (e.g., Malonates) | Moderate to High | Strong activation by the nitro group; potential steric hindrance from dimethyl groups. |

| Organocuprates | High | Soft nucleophiles favor conjugate addition. | |

| Amines, Thiols | High | Common nucleophiles in Michael additions. |

Addition of Heteroatom Nucleophiles

The polarized nature of the nitroalkene double bond in this compound renders the β-carbon electrophilic and susceptible to conjugate addition by a variety of heteroatom nucleophiles. However, the pronounced steric hindrance imposed by the adjacent gem-dimethyl groups is expected to significantly influence the reaction rates and conditions required for these additions.

Alcohols, thiols, and amines are common heteroatom nucleophiles that readily add to unhindered nitroalkenes. In the case of this compound, the approach of these nucleophiles to the β-carbon is sterically impeded. Consequently, these reactions may require elevated temperatures, stronger bases to generate more potent nucleophiles (e.g., alkoxides or thiolates), or the use of less sterically demanding nucleophiles. For instance, the addition of primary amines is expected to proceed more readily than that of secondary or tertiary amines.

The general mechanism for the addition of a heteroatom nucleophile (Nu-H) involves the initial attack of the nucleophile on the β-carbon, forming a nitronate intermediate. This intermediate is then protonated to yield the final addition product. The choice of solvent and base is crucial in these transformations, often influencing the reaction's efficiency and selectivity.

| Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Product | Representative Yield (%) |

| Methanol | Sodium Methoxide | Methanol | 25-60 | 4-Iodo-2-methoxy-3,3-dimethyl-1-nitrobutane | 60-75 |

| Ethanethiol | Triethylamine | Acetonitrile | 25 | 2-(Ethylthio)-4-iodo-3,3-dimethyl-1-nitrobutane | 70-85 |

| Aniline | None | Dichloromethane | 40 | N-(4-Iodo-3,3-dimethyl-1-nitrobutan-2-yl)aniline | 55-70 |

| Pyrrolidine | None | Tetrahydrofuran | 25 | 1-(4-Iodo-3,3-dimethyl-1-nitrobutan-2-yl)pyrrolidine | 40-55 |

Note: The data in this table is illustrative and based on reactions with structurally similar, sterically hindered nitroalkenes. Actual yields for this compound may vary.

Lewis Base Catalyzed Nucleophilic Additions

Lewis base catalysis can be employed to facilitate nucleophilic additions to sterically hindered nitroalkenes like this compound. Chiral Lewis bases, such as derivatives of cinchona alkaloids or bifunctional thioureas, can activate the nitroalkene and/or the nucleophile, often enabling the reaction to proceed under milder conditions and with a degree of stereocontrol.

In a typical Lewis base-catalyzed Michael addition, the catalyst can interact with the nitro group through hydrogen bonding, increasing the electrophilicity of the β-carbon. Alternatively, the Lewis base can deprotonate a pro-nucleophile, such as a malonate ester or a β-ketoester, to generate a more reactive enolate. The steric bulk of the gem-dimethyl group in this compound remains a significant challenge, and successful reactions will likely require carefully selected catalysts and optimized reaction conditions. The diastereoselectivity of these additions can often be controlled by the chiral environment provided by the catalyst.

| Nucleophile | Lewis Base Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Representative Yield (%) |

| Diethyl Malonate | (DHQD)₂PHAL | Toluene | -20 | 85:15 | 75 |

| Acetylacetone | Thiourea (B124793) Derivative | Dichloromethane | 0 | 90:10 | 80 |

| 1,3-Cyclohexanedione | Proline Derivative | DMSO | 25 | 70:30 | 65 |

Note: The data in this table is illustrative and based on reactions with analogous β,β-disubstituted nitroalkenes. The specific stereochemical outcome and yield will depend on the catalyst and substrate.

Cycloaddition Reactions

The double bond of this compound, activated by the electron-withdrawing nitro group, can participate in various cycloaddition reactions. However, the steric hindrance from the gem-dimethyl group and the electronic and steric influence of the vinyl iodide will play a crucial role in the feasibility and outcome of these reactions.

Diels-Alder Type [4+2] Cycloadditions

In a Diels-Alder reaction, this compound would act as the dienophile. The electron-withdrawing nitro group enhances its dienophilic character. However, the significant steric hindrance around the double bond is a major impediment to this type of reaction. Thermal Diels-Alder reactions with this substrate are expected to require harsh conditions (high temperatures and pressures) and may result in low yields.

Lewis acid catalysis can be employed to accelerate Diels-Alder reactions by coordinating to the nitro group, thereby lowering the LUMO energy of the dienophile and increasing its reactivity. This approach may allow the reaction to proceed under milder conditions. The stereoselectivity of the Diels-Alder reaction is generally governed by the endo rule, though steric factors can sometimes favor the formation of the exo product. The presence of the bulky gem-dimethyl group may disfavor the formation of the endo product.

| Diene | Catalyst | Solvent | Temperature (°C) | Endo:Exo Ratio | Representative Yield (%) |

| Cyclopentadiene | None (Thermal) | Toluene | 150 | 60:40 | 30 |

| Cyclopentadiene | SnCl₄ | Dichloromethane | -78 to 0 | 80:20 | 65 |

| Isoprene | AlCl₃ | Dichloromethane | 0 | (mixture of regioisomers) | 50 |

| 1,3-Butadiene | High Pressure (15 kbar) | Dichloromethane | 25 | 75:25 | 45 |

Note: The data in this table is hypothetical and based on the expected reactivity of sterically hindered nitroalkenes in Diels-Alder reactions.

[3+2] Dipolar Cycloadditions (e.g., with nitrile oxides)

The electron-deficient double bond of this compound is a good candidate for 1,3-dipolar cycloaddition reactions with various dipoles, such as nitrile oxides. These reactions lead to the formation of five-membered heterocyclic rings. The regioselectivity of the cycloaddition is governed by both electronic and steric factors.

In the reaction with a nitrile oxide, the oxygen atom of the dipole typically adds to the β-carbon of the nitroalkene, and the carbon atom of the dipole adds to the α-carbon. This regioselectivity is driven by the frontier molecular orbital (FMO) interactions. The steric hindrance from the gem-dimethyl group on the β-carbon could potentially disfavor this pathway or lead to a mixture of regioisomers, although the electronic preference is strong. These reactions are often carried out by generating the nitrile oxide in situ from an oxime precursor.

| Nitrile Oxide Precursor | Base/Dehydrating Agent | Solvent | Temperature (°C) | Regioisomeric Ratio | Representative Yield (%) |

| Benzaldehyde Oxime | NCS/Pyridine (B92270) | Chloroform | 25 | >95:5 | 80 |

| Phenylchlorooxime | Triethylamine | Toluene | 80 | >95:5 | 75 |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | Sodium Bicarbonate | Ethyl Acetate | 25 | >90:10 | 70 |

Note: The data in this table is based on known 1,3-dipolar cycloadditions of nitrile oxides to substituted nitroalkenes. The high regioselectivity is based on electronic control, which is expected to dominate over steric effects in this case.

Radical Processes and Single-Electron Transfer Chemistry

The presence of both a nitroalkene and a vinyl iodide functionality in this compound opens up avenues for radical and single-electron transfer (SET) chemistry.

Radical Additions to the Nitroalkene Double Bond

Radical species can add to the carbon-carbon double bond of nitroalkenes. The regioselectivity of this addition is typically controlled by the stability of the resulting radical intermediate. Addition of a radical to the β-carbon of this compound would generate an α-nitro radical, which is stabilized by the adjacent nitro group.

These reactions can be initiated by various methods, including the use of radical initiators like AIBN or through photoredox catalysis. The steric hindrance at the β-position will likely decrease the rate of radical addition compared to less substituted nitroalkenes. The vinyl iodide moiety may also be susceptible to radical attack, potentially leading to competing reaction pathways.

| Radical Precursor | Initiator/Catalyst | Solvent | Temperature (°C) | Product | Representative Yield (%) |

| Tributyltin Hydride | AIBN | Benzene | 80 | Reduction of nitroalkene | 70-80 |

| Ethyl Radical (from Ethyl Iodide) | fac-Ir(ppy)₃ / Blue LED | DMSO | 25 | 2-(4-Iodo-3,3-dimethyl-1-nitrobutan-2-yl)ethane | 60-75 |

| Phenyl Radical (from Phenylhydrazine) | Silver Nitrate | Acetonitrile | 25 | 4-Iodo-3,3-dimethyl-2-phenyl-1-nitrobutane | 55-70 |

Note: The data in this table is illustrative and based on known radical additions to nitroalkenes. The specific outcomes for this compound may be influenced by the presence of the vinyl iodide.

Iodine Radical Generation and Reactivity

The carbon-iodine bond in this compound is the weakest bond in the molecule, making it susceptible to homolytic cleavage to generate an iodine radical. This process can be initiated by light, heat, or radical initiators. The generation of an iodine radical from an organic iodide can participate in various radical chain reactions.

In the context of related chemistries, hypervalent iodine(III) reagents are well-known precursors for radical generation. nih.govnih.gov While this compound is not a hypervalent iodine compound, the principles of iodine radical reactivity are relevant. Once formed, the iodine radical can abstract hydrogen atoms or add to unsaturated bonds, propagating a radical chain. The stability of the resulting carbon-centered radical on the 3,3-dimethylbutyl moiety would influence the subsequent reaction pathways. For instance, radical cyclization reactions are a common application of radicals generated from haloalkanes.

Transformations of the Nitro Functional Group

The nitro group is a versatile functional group that can undergo a range of transformations, providing access to other important nitrogen-containing compounds as well as carbonyl compounds.

The reduction of the nitro group in this compound can lead to the corresponding amine, 4-amino-3,3-dimethylbut-1-ene. This transformation is a fundamental process in organic synthesis. A variety of reducing agents can be employed for this purpose, with the choice of reagent influencing the selectivity and reaction conditions.

| Reducing Agent | Product | Reaction Conditions |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 4-amino-3,3-dimethylbut-1-ene | Typically requires a pressurized hydrogen atmosphere and a metal catalyst. |

| Metal Hydrides (e.g., LiAlH₄) | 4-amino-3,3-dimethylbut-1-ene | Powerful reducing agent, often used in ethereal solvents. |

| Dissolving Metal Reductions (e.g., Fe/HCl) | 4-amino-3,3-dimethylbut-1-ene | A classic method for nitro group reduction. |

The presence of the double bond and the carbon-iodine bond must be considered when selecting a reducing agent to avoid unwanted side reactions. For example, catalytic hydrogenation could potentially reduce the double bond in addition to the nitro group under certain conditions.

The Nef reaction is a classic organic reaction that converts a primary or secondary nitroalkane into a ketone or aldehyde and nitrous oxide upon treatment with acid. wikipedia.org For the Nef reaction to be applicable to this compound, the nitro group would first need to be at a saturated carbon with at least one alpha-hydrogen. The starting material is a nitroalkene, so a conjugate addition to the double bond would be a necessary prerequisite to form a nitroalkane intermediate that could then potentially undergo a Nef-type reaction.

For instance, if a nucleophile were to add to the β-position of the nitroalkene, the resulting nitroalkane could, in principle, be subjected to Nef reaction conditions to yield a carbonyl compound. However, the direct applicability of the Nef reaction to the starting nitroalkene is not feasible as the nitro group is attached to an sp²-hybridized carbon.

Reactivity Modulated by the Iodine Atom

The iodine atom in this compound is a key site of reactivity, enabling a variety of synthetic transformations.

The carbon-iodine bond is relatively weak and iodine is a good leaving group, making the iodinated carbon susceptible to nucleophilic attack. However, in this compound, the iodine is attached to a neopentyl-like carbon, which is sterically hindered. This steric bulk significantly impedes the approach of nucleophiles, making direct SN2 reactions challenging. SN1 reactions are also unlikely due to the instability of the primary carbocation that would be formed upon departure of the iodide.

Despite the steric hindrance, under forcing conditions or with small, highly reactive nucleophiles, substitution reactions may be possible.

The presence of the carbon-iodine bond makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

Sonogashira Coupling: This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would be expected to yield the corresponding enyne. The reaction is typically carried out under mild conditions, which should be compatible with the nitroalkene functionality. wikipedia.org

| Reactant | Catalyst | Product |

| Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base | 4,4-dimethyl-1-nitro-6-alkynyl-but-1-ene |

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This compound can be coupled with various boronic acids or their esters to introduce new alkyl, alkenyl, or aryl groups at the iodinated position.

| Reactant | Catalyst | Product |

| Organoboronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-substituted-3,3-dimethyl-1-nitrobut-1-ene |

A closely related compound, this compound, has been noted for its potential to participate in cross-coupling reactions like the Suzuki, Stille, and Sonogashira reactions.

Advanced Spectroscopic Analysis and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution NMR spectroscopy is the cornerstone for determining the precise three-dimensional structure of 4-Iodo-3,3-dimethyl-1-nitrobut-1-ene in solution. The chemical shifts (δ), coupling constants (J), and through-space correlations provide a detailed map of the atomic arrangement.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules. nih.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be instrumental in identifying spin-spin coupling networks within the molecule. For this compound, a cross-peak would be expected between the vinylic proton and the methylene (B1212753) protons of the CH₂ group, confirming their scalar coupling relationship.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional (2D) experiment correlates directly bonded proton and carbon atoms. bitesizebio.com An HSQC spectrum would show a correlation between the vinylic proton and its attached carbon, as well as correlations for the methylene protons and their carbon, and the methyl protons with their respective carbon atoms. This is a powerful tool for assigning the carbon spectrum based on the more easily assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For the target molecule, HMBC would show correlations from the methyl protons to the quaternary carbon and the methylene carbon. The vinylic proton would show a correlation to the carbon atom bearing the nitro group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, providing critical information about the molecule's stereochemistry and conformation. researchgate.net For this compound, a NOESY experiment could reveal through-space interactions between the protons of the gem-dimethyl group and the methylene protons, helping to define the preferred spatial arrangement of the side chain.

The following table illustrates the expected correlations in the 2D NMR spectra of this compound.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| Vinylic-H | Methylene-H₂ | Vinylic-C | C-NO₂ | Methylene-H₂ |

| Methylene-H₂ | Vinylic-H | Methylene-C | Vinylic-C, Quaternary-C, Methyl-C | Vinylic-H, Methyl-H |

| Methyl-H (gem-dimethyl) | None | Methyl-C | Quaternary-C, Methylene-C | Methylene-H₂ |

The α-iodonitroalkene functional group presents a unique set of spectroscopic signatures in NMR. The electron-withdrawing nature of the nitro group and the electronegativity and diamagnetic anisotropy of the iodine atom significantly influence the chemical shifts of the nearby nuclei.

In the ¹H NMR spectrum, the vinylic proton is expected to appear at a characteristically downfield chemical shift due to the deshielding effects of the adjacent nitro group and iodine atom. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the double bond will be significantly shifted. The carbon atom bonded to the iodine (C-I) will experience a shielding effect (the "heavy atom effect"), shifting it upfield, while the carbon bonded to the nitro group (C-NO₂) will be shifted significantly downfield due to the strong electron-withdrawing nature of the nitro group.

The table below summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinylic-H | 7.0 - 7.5 | - |

| Methylene-H₂ | 2.5 - 3.0 | 45 - 50 |

| Methyl-H (gem-dimethyl) | 1.0 - 1.5 | 25 - 30 |

| Vinylic-C (C-I) | - | 80 - 90 |

| Vinylic-C (C-NO₂) | - | 145 - 155 |

| Quaternary-C | - | 35 - 40 |

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, the most prominent peaks would be associated with the nitro group, the carbon-carbon double bond, and the carbon-hydrogen bonds.

The key expected FTIR absorption bands are detailed in the following table:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |

| Alkene (C=C) | Stretch | 1620 - 1680 |

| C-H (sp³ CH₃ and CH₂) | Stretch | 2850 - 3000 |

| C-H (sp² vinylic) | Stretch | 3010 - 3095 |

| C-I | Stretch | 500 - 600 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C and C-I bonds of this compound are expected to produce strong signals in the Raman spectrum. This technique provides a valuable molecular fingerprint that can be used for identification and structural analysis.

The following table outlines the anticipated prominent Raman shifts for the compound:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |

| Alkene (C=C) | Stretch | 1620 - 1680 |

| C-I | Stretch | 500 - 600 |

| C-C (backbone) | Stretch | 800 - 1200 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful analytical technique that provides the precise mass of a molecule, allowing for the determination of its elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

For this compound, HRMS would be used to confirm its molecular formula (C₆H₁₀INO₂). The fragmentation of halogenated nitro compounds can be complex, often involving the loss of the halogen radical or the nitro group. researchgate.net The presence of the double bond can also influence fragmentation pathways, potentially leading to cyclization reactions. nih.govnih.govresearchgate.net

The expected key fragmentation pathways and the corresponding m/z values are presented in the table below:

| Ion | Fragmentation Pathway | Predicted m/z |

| [M]⁺ | Molecular Ion | 269.9756 |

| [M-I]⁺ | Loss of iodine radical | 142.0712 |

| [M-NO₂]⁺ | Loss of nitro group | 223.9858 |

| [C₄H₉]⁺ | Cleavage of the C-C bond adjacent to the double bond (tert-butyl cation) | 57.0704 |

| [M-HI]⁺ | Loss of hydrogen iodide | 268.9678 |

X-ray Diffraction Studies for Solid-State Molecular Architecture

As of the current body of scientific literature, no publicly available X-ray diffraction data for crystalline this compound has been reported. The synthesis and isolation of this compound in a crystalline form suitable for single-crystal X-ray diffraction analysis would be a prerequisite for such studies.

Should a suitable crystal be obtained in the future, X-ray diffraction would provide invaluable, unambiguous insights into its solid-state molecular architecture. This powerful analytical technique would allow for the precise determination of:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles within the this compound molecule. This would experimentally confirm the spatial arrangement of the iodo, dimethyl, and nitro functional groups relative to the butene backbone.

Stereochemistry: Unambiguous assignment of the stereochemistry if chiral centers are present and resolved.

Unit Cell Parameters: The dimensions and angles of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

A hypothetical data table that could be generated from such a study is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C₆H₁₀INO₂ |

| Formula weight | 269.05 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 9.876(5) |

| b (Å) | 10.123(4) |

| c (Å) | 12.456(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1244.5(1) |

| Z | 4 |

| Calculated density (g/cm³) | 1.435 |

| Absorption coefficient (mm⁻¹) | 2.567 |

Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C1-N1 | 1.48(2) |

| C1-C2 | 1.33(1) |

| C2-C3 | 1.51(2) |

| C3-C4 | 1.54(1) |

| C4-I1 | 2.15(1) |

| N1-O1 | 1.22(2) |

| N1-O2 | 1.23(2) |

| C1-C2-C3 | 121.5(8) |

| C2-C3-C4 | 114.2(7) |

| C3-C4-I1 | 111.9(6) |

The acquisition and analysis of actual crystallographic data for this compound would represent a significant contribution to the chemical literature, providing a foundational piece of structural information for this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For a molecule such as 4-Iodo-3,3-dimethyl-1-nitrobut-1-ene, which contains a heavy atom (iodine) and a strongly electron-withdrawing group (nitro), specific computational methods are employed to achieve a balance between accuracy and computational cost.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure and reactivity of organic molecules. DFT methods are well-suited for studying reaction mechanisms involving nitroalkenes and iodoalkanes. Functionals such as B3LYP or M06-2X are commonly used for these types of systems, paired with appropriate basis sets that can accurately describe the electron distribution, especially for the iodine atom (e.g., using effective core potentials like LANL2DZ or all-electron basis sets like def2-TZVP).

Investigations into the reaction mechanisms of this compound would likely focus on the reactivity of the conjugated nitroalkene moiety. This group is highly electrophilic, making it susceptible to nucleophilic attack (e.g., Michael addition) or participation in cycloaddition reactions. DFT calculations can map out the potential energy surface for such reactions, identifying intermediates and transition states. The presence of the bulky gem-dimethyl group at the C3 position introduces significant steric hindrance, which would be a key focus of DFT studies to determine its influence on regioselectivity and stereoselectivity. For example, in a Michael addition, the nucleophile's trajectory would be heavily influenced by the steric shield provided by these methyl groups.

Table 1: Representative DFT Functionals and Basis Sets for Halogenated Nitroalkenes

| Functional | Basis Set for C, H, N, O | Basis Set for Iodine | Description |

|---|---|---|---|

| B3LYP | 6-311+G(d,p) | LANL2DZ (ECP) | A popular hybrid functional, good for general-purpose geometry optimizations and energy calculations. ECP is used for iodine to reduce computational cost. |

| M06-2X | def2-TZVP | def2-TZVP | A meta-hybrid GGA functional with good performance for main-group thermochemistry and reaction kinetics, including non-covalent interactions. |

| ωB97X-D | 6-311++G(2df,2p) | def2-QZVPP | A range-separated hybrid functional with empirical dispersion correction, suitable for studying systems where long-range interactions are important. |

This table is illustrative of common methods used for similar molecular systems and does not represent specific calculations on this compound.

A critical aspect of studying reaction mechanisms is the characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency. DFT calculations are used to locate the geometry of these transient structures.

For this compound, TS calculations would be crucial for quantifying the steric impact of the 3,3-dimethyl group. For instance, in a hypothetical nucleophilic addition to the C2 carbon, the activation energy (the energy difference between the reactants and the transition state) would be calculated. It is expected that this activation energy would be significantly higher compared to an analogous reaction with a less sterically hindered nitroalkene, such as 1-nitroprop-1-ene. Comparing the activation energies for different possible reaction pathways allows for the prediction of the most likely reaction product.

Table 2: Hypothetical Comparison of Activation Energies (ΔE‡) for a Generic Michael Addition

| Reactant | Steric Hindrance | Predicted Relative ΔE‡ (kcal/mol) | Implication |

|---|---|---|---|

| 1-Nitroprop-1-ene | Low | Baseline | Faster reaction rate |

This table provides a conceptual illustration based on established chemical principles of steric effects. The energy values are hypothetical.

While DFT is widely used, it relies on approximations to the exchange-correlation functional. For higher accuracy, particularly for energy calculations, ab initio ("from the beginning") methods are employed. These methods are based on solving the Schrödinger equation without empirical parameterization.

The simplest ab initio method is Hartree-Fock (HF) theory, which does not adequately account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), systematically improve upon HF by including electron correlation. These methods are computationally very expensive and are often used to calculate single-point energies on geometries optimized with DFT. Composite methods like the Complete Basis Set (CBS) models (e.g., CBS-QB3) are designed to extrapolate energies to the complete basis set limit, providing highly accurate thermodynamic data that can serve as a "gold standard" to benchmark the performance of various DFT functionals for the specific class of molecules under investigation. researchgate.net

Molecular Orbital Analysis and Reactivity Descriptors

Beyond reaction energies, computational chemistry provides descriptors that explain the underlying electronic reasons for a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org For this compound, the electronic nature is dominated by the nitroalkene system.

LUMO: The LUMO of this molecule is expected to have a low energy due to the powerful electron-withdrawing nature of the nitro group. This low-energy LUMO will be primarily localized over the C1=C2-N pi-system. This indicates that the molecule will act as a strong electrophile, readily accepting electrons from a nucleophile's HOMO into its LUMO. The largest LUMO coefficients would likely be on the C2 carbon, predicting it as the primary site for nucleophilic attack.

HOMO: The HOMO would be associated with the pi bond of the nitroalkene system, but its energy would be lowered relative to a simple alkene due to the nitro group.

The energy gap between the HOMO and LUMO is also an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 3: Representative FMO Energies for Nitroalkenes

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Nitroethene | -11.5 | -2.5 | 9.0 |

Data are representative values for simple nitroalkenes to illustrate general trends.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted on the molecule's electron density surface, with colors indicating different potential values (typically, red indicates negative potential, and blue indicates positive potential).

For this compound, the MEP map would show:

Intense Negative Potential (Red): Localized around the oxygen atoms of the nitro group, reflecting their high electronegativity and lone pairs. These sites are susceptible to electrophilic attack or coordination to Lewis acids.

Positive Potential (Blue): A region of positive electrostatic potential is expected over the C1-C2 double bond, particularly concentrated near the C2 carbon, due to the strong polarization induced by the nitro group. dtic.mil This positive region confirms the electrophilic nature of the double bond and its susceptibility to attack by nucleophiles.

Iodine Atom: The iodine atom, being large and polarizable, can exhibit complex electrostatic features. It may show a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.

This analysis complements FMO theory by providing a more complete picture of the electrostatic forces that guide intermolecular interactions.

Prediction and Validation of Spectroscopic Properties

Computational NMR Chemical Shift Prediction for Structural Confirmation

In the absence of experimental data, computational methods such as the Gauge-Including Atomic Orbital (GIAO) method, often employed with Density Functional Theory (DFT) at levels like B3LYP/6-311+G(d,p), could be utilized to predict the 1H and 13C NMR chemical shifts of this compound. Such theoretical calculations are instrumental in confirming molecular structures by comparing predicted chemical shifts with experimentally obtained spectra. For related compounds, discrepancies between experimental and computed chemical shifts have helped to elucidate complex conformational arrangements. A hypothetical table of predicted NMR chemical shifts is presented below to illustrate the potential output of such a study.

Table 1: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: This data is illustrative and not based on actual experimental or computational results for the specific compound.)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C1 | - | 135.0 |

| H1 | 7.0 (d) | - |

| C2 | - | 145.0 |

| H2 | 7.5 (d) | - |

| C3 | - | 40.0 |

| C(CH3)2 | - | 28.0 |

| H(CH3)2 | 1.2 (s) | - |

| C4 | - | 10.0 |

| H4 | 3.5 (s) | - |

Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical vibrational frequency calculations are a powerful tool for assigning peaks in experimental Infrared (IR) and Raman spectra. These calculations, typically performed at the same level of theory as geometry optimizations, can predict the vibrational modes of a molecule. For this compound, key vibrational frequencies would be expected for the nitro group (asymmetric and symmetric stretches), the carbon-carbon double bond, and the carbon-iodine bond. A table of hypothetical calculated vibrational frequencies is provided below.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound (Note: This data is illustrative and not based on actual experimental or computational results for the specific compound.)

| Vibrational Mode | Predicted Frequency (cm-1) |

| NO2 asymmetric stretch | 1550 |

| NO2 symmetric stretch | 1380 |

| C=C stretch | 1640 |

| C-I stretch | 550 |

Solvent Effects and Environmental Influences in Computational Models

The influence of solvents on the properties of a molecule can be significant. Computational models can account for solvent effects through implicit models, such as the Polarizable Continuum Model (PCM), or explicit models where individual solvent molecules are included in the calculation. For a polar molecule like this compound, the choice of solvent would be expected to influence its conformational preferences and spectroscopic properties. However, specific studies modeling these effects for this compound have not been reported.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations could provide valuable insights into the conformational landscape and intermolecular interactions of this compound. By simulating the motion of the molecule over time, MD can reveal the preferred three-dimensional arrangements of the atoms and how the molecule interacts with itself and its environment. Such simulations would be particularly useful for understanding the flexibility of the butyl chain and the orientation of the nitro and iodo substituents. To date, no molecular dynamics simulation studies have been published for this specific compound.

Applications in Complex Organic Synthesis

Utilization as a Versatile Synthon for Nitrogen-Containing Heterocycles (e.g., pyridines, imidazoles, isoxazolines)

The dual functionality of 4-iodo-3,3-dimethyl-1-nitrobut-1-ene makes it a promising starting material for the synthesis of a variety of nitrogen-containing heterocycles. The vinyl iodide moiety can participate in cross-coupling reactions, while the nitroalkene is an excellent Michael acceptor and can be transformed into other functional groups.

Pyridines: The synthesis of substituted pyridines can be envisaged through several pathways. One potential approach involves a [4+2] cycloaddition reaction where the nitroalkene acts as a dienophile. More commonly, transition-metal-catalyzed cross-coupling reactions of the vinyl iodide with a suitable organometallic reagent, followed by manipulation of the nitro group and subsequent cyclization, could afford highly substituted pyridine (B92270) derivatives. For instance, a Suzuki coupling to introduce a substituent at the 1-position, followed by reduction of the nitro group to an amine and condensation with a 1,3-dicarbonyl compound, represents a plausible route.

Imidazoles: The construction of the imidazole (B134444) ring could potentially be achieved through a multi-step sequence. For example, the vinyl iodide could undergo a Sonogashira coupling with a terminal alkyne. Subsequent functional group transformations, including reduction of the nitro group and introduction of a second nitrogen atom, could lead to the formation of the imidazole core. While direct methods using this specific substrate are not extensively documented, the reactivity of the vinyl iodide and nitroalkene functionalities provides a foundation for such synthetic strategies.

Isoxazolines: The nitroalkene functionality is a key precursor for the synthesis of isoxazolines. A common method involves the 1,3-dipolar cycloaddition of a nitrile oxide with the alkene. Alternatively, the reaction of the nitroalkene with a suitable nucleophile, followed by intramolecular cyclization, can also yield the isoxazoline (B3343090) ring system. The presence of the iodo group on the vinyl system of this compound could influence the regioselectivity of such cycloadditions.

A general strategy for the synthesis of isoxazolines from nitroalkenes involves the reaction with α-halooximes to generate nitrosoalkenes in situ, which then undergo a [4+1] annulation with a sulfur ylide. nih.gov Another approach is the reaction of nitroalkanes with vinyl sulfonium (B1226848) salts, which can lead to isoxazoline N-oxides. rsc.org

| Heterocycle | Potential Synthetic Strategy | Key Reactions |

| Pyridines | Cross-coupling followed by reduction and condensation | Suzuki/Sonogashira coupling, Nitro reduction, Condensation |

| Imidazoles | Cross-coupling and subsequent functional group manipulation | Sonogashira coupling, Nitro reduction, Cyclization |

| Isoxazolines | 1,3-dipolar cycloaddition or intramolecular cyclization | Nitrile oxide cycloaddition, Michael addition |

Precursor for the Construction of Diverse Polyfunctionalized Organic Molecules

The orthogonal reactivity of the vinyl iodide and nitroalkene groups in this compound allows for its use as a linchpin in the synthesis of complex, polyfunctionalized molecules. The vinyl iodide is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, enabling the introduction of various carbon-based substituents.

Simultaneously, the nitroalkene moiety can undergo a variety of transformations. It can act as a Michael acceptor for a wide range of nucleophiles, including carbanions, amines, and thiols. The nitro group itself can be reduced to an amine, converted to a carbonyl group via the Nef reaction, or participate in Henry reactions. This diverse reactivity allows for the sequential or orthogonal introduction of multiple functional groups, leading to the construction of highly complex molecular architectures from a relatively simple starting material.

| Reaction Type | Reagents/Conditions | Functional Group Transformation |

| Suzuki Coupling | Pd catalyst, base, boronic acid | C-C bond formation at the vinyl iodide |

| Michael Addition | Nucleophile (e.g., R₂CuLi, RNH₂, RSH) | C-C, C-N, or C-S bond formation at the nitroalkene |

| Nitro Reduction | H₂, Raney Ni or other reducing agents | Nitro group to amino group |

| Nef Reaction | Base, then acid workup | Nitro group to carbonyl group |

Strategies for Stereoselective and Enantioselective Synthesis

The prochiral nature of the double bond in this compound allows for the application of stereoselective and enantioselective synthetic methodologies. The addition of nucleophiles to the β-carbon of the nitroalkene can create a new stereocenter.

Diastereoselective Synthesis: In cases where a chiral nucleophile is added, or if a chiral auxiliary is present in the molecule, the Michael addition can proceed with high diastereoselectivity. The steric bulk of the tert-butyl group can also play a significant role in directing the approach of the nucleophile, leading to the preferential formation of one diastereomer.

Enantioselective Synthesis: The use of chiral catalysts, such as chiral organocatalysts (e.g., thioureas, squaramides, or cinchona alkaloids) or chiral metal complexes, can facilitate the enantioselective conjugate addition of nucleophiles to the nitroalkene. These catalysts can activate the nitroalkene and/or the nucleophile and create a chiral environment around the reaction center, leading to the formation of one enantiomer in excess. For example, organocatalytic conjugate addition to nitroalkenes is a well-established method for the stereoselective synthesis of highly functionalized molecules. nih.gov

A notable example of stereoselective synthesis involving nitroalkenes is the Michael-addition-initiated cyclization of bromonitromethane (B42901) with β,γ-unsaturated α-ketoesters, which can achieve high diastereo- and enantioselectivity. nih.gov While not directly involving this compound, this demonstrates the potential for stereocontrol in reactions of functionalized nitro compounds.

| Stereoselective Approach | Method | Potential Outcome |

| Diastereoselective | Use of chiral nucleophiles or auxiliaries | Formation of a specific diastereomer |

| Enantioselective | Chiral organocatalysts or metal complexes | Formation of a specific enantiomer |

Role in Cascade, Tandem, and Multicomponent Reactions

The presence of multiple reactive sites in this compound makes it an ideal candidate for use in cascade, tandem, and multicomponent reactions. ub.edu These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.

A hypothetical cascade reaction could be initiated by a Michael addition to the nitroalkene. The resulting intermediate could then undergo an intramolecular reaction involving the vinyl iodide moiety, such as a Heck cyclization, to rapidly build molecular complexity. For example, if the initial nucleophile contains a tethered alkene, an intramolecular Heck reaction could lead to the formation of a cyclic or bicyclic system.

Multicomponent reactions (MCRs) involving this substrate could also be envisioned. nih.govmdpi.comcitedrive.comnih.gov An MCR could potentially involve the simultaneous reaction of the vinyl iodide, the nitroalkene, and one or more other reagents to assemble a complex product in a single step. For instance, a palladium-catalyzed four-component reaction could involve the vinyl iodide, a carbon monoxide source, an amine, and another coupling partner.

Nitroalkenes are known to participate in cascade reactions, such as the nitro-Mannich/lactamization cascade for the synthesis of decorated 5-nitropiperidin-2-ones. beilstein-journals.orgnih.gov This highlights the potential of the nitroalkene functionality within this compound to initiate such reaction sequences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.